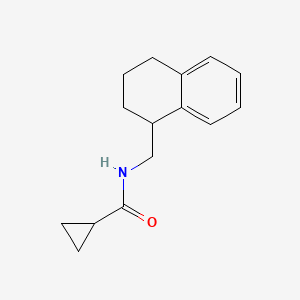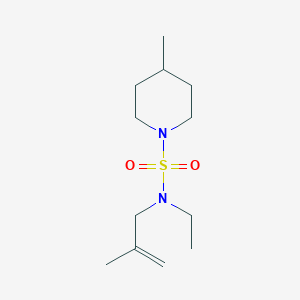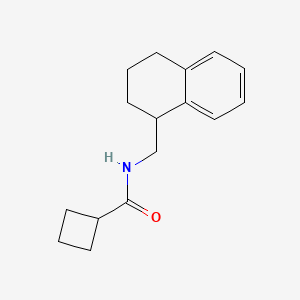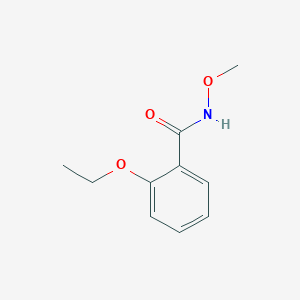![molecular formula C13H14ClN3O B7517327 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as CMMPB.
作用機序
The mechanism of action of CMMPB involves its interaction with the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways in the brain, resulting in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
CMMPB has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neuronal excitability, and the modulation of neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CMMPB in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using CMMPB is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CMMPB. One of the most significant areas of research is the development of new therapeutic agents based on the structure of this compound. Additionally, further research is needed to understand the precise mechanisms by which CMMPB modulates neuronal activity and neurotransmitter release. Finally, more studies are needed to evaluate the potential side effects and toxicity of this compound.
合成法
The synthesis of CMMPB involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(1-methylpyrazol-4-yl)methanamine. The resulting product is then treated with hydrochloric acid to yield 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide.
科学的研究の応用
CMMPB has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience. CMMPB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various physiological processes in the brain.
特性
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUNRRBDQCSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)



![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)